[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes azido, dibenzoyloxy, and diazinan-1-yl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate typically involves multiple steps. The process begins with the preparation of the oxolan-2-yl core, followed by the introduction of the azido group and the benzoate ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The benzoate ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group yields nitro derivatives, while reduction results in amine derivatives.
Scientific Research Applications
[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antiviral properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl]methyl benzoate
- Phosphonic acid, P-[[(2R,3S,4R,5R)-3-[[[bis(1-methylethyl)aminophosphino]oxy]-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)tetrahydro-4-methoxy-2-furanyl]oxy]methyl]-, dimethyl ester
Uniqueness
[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This distinguishes it from similar compounds that may lack this functional group and its associated reactivity.
Properties
Molecular Formula |
C30H25N5O9 |
---|---|
Molecular Weight |
599.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H25N5O9/c31-34-33-30(18-41-26(37)19-10-4-1-5-11-19)24(43-28(39)21-14-8-3-9-15-21)23(42-27(38)20-12-6-2-7-13-20)25(44-30)35-17-16-22(36)32-29(35)40/h1-15,23-25H,16-18H2,(H,32,36,40)/t23-,24+,25-,30-/m1/s1 |
InChI Key |
UCCHXBMXAYJFAB-FJRSXGRASA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(COC(=O)C3=CC=CC=C3)N=[N+]=[N-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)(COC(=O)C3=CC=CC=C3)N=[N+]=[N-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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